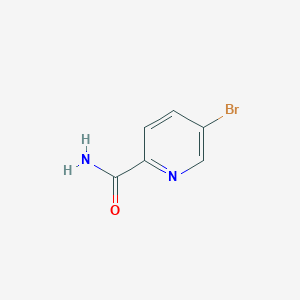

5-Bromopyridine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWPEOLXILHOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352742 | |

| Record name | 5-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90145-48-5 | |

| Record name | 5-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyridine-2-carboxamide (CAS: 90145-48-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and a review of the potential biological activities based on structurally related compounds.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 90145-48-5 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O | [3][4] |

| Molecular Weight | 201.02 g/mol | [3] |

| Melting Point | 218-220 °C | [1] |

| Boiling Point (Predicted) | 329.1 ± 27.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.710 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| pKa (Predicted) | 14.79 ± 0.50 | [1] |

| XLogP3 (Predicted) | 0.8 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 5-bromopyridine-2-carboxylic acid. This involves the activation of the carboxylic acid, commonly by conversion to an acyl chloride, followed by reaction with an ammonia source.

Experimental Protocol: Amidation via Acyl Chloride Intermediate

This two-step, one-pot procedure is a common and effective method for the synthesis of the title compound.

Materials:

-

5-Bromopyridine-2-carboxylic acid (CAS: 30766-11-1)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Aqueous ammonium hydroxide (25%)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure: [5]

-

Acyl Chloride Formation: To a cooled solution (0 °C) of 5-bromopyridine-2-carboxylic acid (1.0 g, 5.0 mmol) in a mixture of anhydrous THF (20 mL) and DMF (1 drop, catalytic), add thionyl chloride (0.54 mL, 7.0 mmol) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature (approx. 23 °C) for 1 hour. The progress of the reaction can be monitored by TLC.

-

Amidation: Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully add an excess of 25% aqueous ammonium hydroxide solution (3.7 mL, 50 mmol) dropwise to the reaction mixture.

-

Continue stirring at 0 °C for an additional 30 minutes. A precipitate will form.

-

Work-up and Purification: Filter the precipitated solid and wash with cold water.

-

Dissolve the crude solid in ethyl acetate. Wash the organic layer once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from ethyl acetate to yield this compound as a white solid.

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 5-Amino-2-bromopyridine(13534-97-9) 1H NMR spectrum [chemicalbook.com]

- 5. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to 5-Bromopyridine-2-carboxamide: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-2-carboxamide is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making it a key intermediate for the synthesis of novel therapeutic agents. The presence of a bromine atom and a carboxamide group on the pyridine ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthetic protocols, and spectral characteristics of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Melting Point | 218-220 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Predicted Boiling Point | 329.1 ± 27.0 °C | [2] |

| Predicted Density | 1.710 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 14.79 ± 0.50 | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromopicolinic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then subjected to amidation.

Experimental Protocols

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

A general procedure involves the reaction of 5-bromopicolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF)[2].

-

Materials:

-

5-Bromopicolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a solution of 5-bromopicolinic acid (1.0 eq.) in dichloromethane, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (excess, e.g., 5 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (e.g., 80 °C) and maintain for a period sufficient for the complete conversion of the starting material (typically 1 hour), as monitored by a suitable technique like TLC[2].

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent, yielding the crude 5-bromopicolinoyl chloride. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

The crude 5-bromopicolinoyl chloride is then reacted with an ammonia source to form the desired carboxamide.

-

Materials:

-

Crude 5-bromopicolinoyl chloride

-

Aqueous ammonia (e.g., ammonium hydroxide)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the crude 5-bromopicolinoyl chloride in a suitable solvent like dichloromethane.

-

Slowly add the resulting solution dropwise to a cooled (e.g., 0 °C) and stirred solution of aqueous ammonia[2].

-

Allow the reaction mixture to stir at room temperature for a specified time (e.g., 1.5 hours) to ensure complete amidation[2].

-

Concentrate the mixture to obtain the crude solid product.

-

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Materials:

-

Crude this compound

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization[3].

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum[3][4][5][6].

-

Synthesis and Purification Workflow

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the ring, and the carboxamide group.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.0-8.3 | d |

| H-4 | ~7.8-8.1 | dd |

| H-6 | ~8.5-8.8 | d |

| -NH₂ | Broad singlet | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The chemical shifts are characteristic of their electronic environment.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (C=O) | 160-170 |

| C-3 | 120-125 |

| C-4 | 140-145 |

| C-5 (C-Br) | 115-120 |

| C-6 | 150-155 |

| C=O | 165-175 |

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3100-3500 | Medium, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium to weak |

| C=O stretch (amide I) | 1650-1690 | Strong |

| N-H bend (amide II) | 1550-1640 | Medium |

| C=C, C=N stretch (aromatic ring) | 1400-1600 | Medium |

| C-Br stretch | 500-600 | Medium to strong |

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M⁺ and M⁺+2) with approximately equal intensity is expected.

| Ion | m/z | Interpretation |

| [M]⁺ | 201/203 | Molecular ion |

| [M-NH₂]⁺ | 185/187 | Loss of the amino group |

| [M-CONH₂]⁺ | 157/159 | Loss of the carboxamide group |

| [C₅H₃BrN]⁺ | 156/158 | Bromopyridine fragment |

Biological Relevance and Applications

This compound and its derivatives are of significant interest in drug discovery. The pyridine carboxamide scaffold is a "privileged structure" known to interact with various biological targets. While specific biological activities for the parent compound are not extensively documented, its derivatives have been explored for various therapeutic applications.

One area of interest is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations. The carboxamide moiety is a common feature in many known PARP inhibitors, as it can form key hydrogen bonding interactions within the enzyme's active site. The this compound scaffold provides a template for the synthesis of potential PARP inhibitors.

The logical workflow for utilizing this scaffold in drug discovery is outlined below.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its well-defined chemical properties and reactivity make it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets. While further studies are needed to fully elucidate the biological activities of the parent compound, its role as a key scaffold in the development of therapeutic agents, including potential PARP inhibitors, is well-established. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 5-Bromopyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5-Bromopyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The document outlines common synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data in a clear, tabular format for easy comparison.

Introduction

This compound, also known as 5-bromopicolinamide, is a valuable building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom and a carboxamide group, offers multiple reaction sites for further functionalization, making it a crucial component in the development of novel therapeutic agents and other functional molecules. This guide explores the most prevalent and efficient methods for its preparation.

Core Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes, primarily starting from either 5-bromopyridine-2-carbonitrile or 5-bromopicolinic acid. A less common, but feasible, alternative involves the direct functionalization of a pre-brominated pyridine derivative.

Pathway 1: Hydrolysis of 5-Bromopyridine-2-carbonitrile

This is one of the most common and direct routes to this compound. The synthesis begins with the preparation of the nitrile precursor, 5-bromopyridine-2-carbonitrile, which is then hydrolyzed to the desired amide.

A logical diagram of the hydrolysis pathway is presented below.

Caption: Synthesis of this compound via nitrile hydrolysis.

Pathway 2: Ammonolysis of 5-Bromopicolinic Acid Derivatives

Another robust method involves the conversion of 5-bromopicolinic acid into an activated form, such as an acid chloride or an ester, followed by reaction with ammonia. This pathway is advantageous when 5-bromopicolinic acid is a more readily available starting material.

An experimental workflow for this pathway is illustrated below.

Caption: Ammonolysis route to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitrile Synthesis | 2,5-Dibromopyridine | CuCN | DMF | 120 | 12 | 74 | [1] |

| Amide Formation | 6-Bromopicolinic acid | 1. SOCl₂ 2. NH₃ (2M in dioxane) | Thionyl chloride, Dioxane | 70 | 5 | Not specified | [2] |

| Nitrile Hydrolysis (General) | Aryl Nitrile | KOH | tert-Butyl alcohol | Reflux | Not specified | Not specified | General Method |

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromopyridine-2-carbonitrile from 2,5-Dibromopyridine[1]

-

Reaction Setup: A mixture of 2,5-dibromopyridine (20 mmol) and copper(I) cyanide (20 mmol) in dimethylformamide (120 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux at 120°C for 12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water. The resulting solid is extracted with ethyl acetate (3 x 250 mL). The combined organic layers are evaporated, and the residue is purified by silica gel column chromatography (eluent: hexanes/EtOAc 90:10) to yield 5-bromopyridine-2-carbonitrile.

Protocol 2: Synthesis of this compound from 5-Bromopicolinic Acid (Analogous Procedure)[2]

-

Acid Chloride Formation: 6-Bromopicolinic acid (4.95 mmol) is suspended in thionyl chloride (15 mL) and heated at 70°C for 5 hours.

-

Solvent Removal: The reaction mixture is cooled to room temperature, and the excess thionyl chloride is removed under reduced pressure.

-

Ammonolysis: A solution of ammonia (2M in dioxane, 15 mL) is added to the residue.

-

Isolation: The solvents are removed under reduced pressure to yield the crude 6-bromopicolinamide. This procedure can be adapted for 5-bromopicolinic acid.

Protocol 3: Hydrolysis of 5-Bromopyridine-2-carbonitrile to this compound (General Procedure)

-

Reaction Setup: 5-Bromopyridine-2-carbonitrile is dissolved in tert-butyl alcohol.

-

Reagent Addition: An aqueous solution of potassium hydroxide is added to the nitrile solution.

-

Reaction Execution: The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, and the tert-butyl alcohol is removed under reduced pressure. The aqueous residue is neutralized with an appropriate acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

The synthesis of this compound is well-established, with the hydrolysis of 5-bromopyridine-2-carbonitrile and the ammonolysis of 5-bromopicolinic acid derivatives being the most practical and efficient methods. The choice of pathway will often depend on the availability and cost of the starting materials. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific application.

References

Spectroscopic Profile of 5-Bromopyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 5-Bromopyridine-2-carboxamide (also known as 5-bromopicolinamide), a key intermediate in pharmaceutical and agrochemical synthesis. This document collates predicted mass spectrometry data and outlines the standard experimental methodologies for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, crucial for the structural elucidation and quality control of this compound.

Core Spectroscopic Data

While specific experimental NMR and IR spectral data for this compound are not publicly available in the reviewed literature, predicted mass spectrometry data provides foundational information for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted data for this compound is presented below, indicating the expected masses for various adducts that may be observed during analysis.

Table 1: Predicted Mass Spectrometry Data for this compound. [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.96581 |

| [M+Na]⁺ | 222.94775 |

| [M-H]⁻ | 198.95125 |

| [M+NH₄]⁺ | 217.99235 |

| [M+K]⁺ | 238.92169 |

| [M+H-H₂O]⁺ | 182.95579 |

| [M+HCOO]⁻ | 244.95673 |

| [M]⁺ | 199.95798 |

Note: Data is based on predictions from computational models.

Experimental Protocols

The following sections detail the standard experimental protocols for acquiring the spectroscopic data discussed in this guide. These methodologies are fundamental for the structural characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

The solution is then filtered into a clean NMR tube to a depth of about 4-5 cm.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to provide a reference point (0 ppm) for the chemical shifts.

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the number of distinct proton environments and their integrations (relative number of protons). The chemical shifts provide information about the electronic environment of the protons, and spin-spin coupling patterns reveal connectivity between neighboring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Solid Film Method):

-

A small amount of solid this compound is dissolved in a volatile solvent, such as methylene chloride.

-

A drop of this solution is placed onto a salt plate (e.g., KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The salt plate with the sample film is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plate is typically recorded first and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often after being vaporized.

-

The molecules are then ionized. Common methods include Electron Impact (EI), which can cause fragmentation, and softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which often leave the molecular ion intact.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound such as this compound.

References

An In-depth Technical Guide on the Solubility of 5-Bromopyridine-2-carboxamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Bromopyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of extensive published quantitative data, this document focuses on providing a robust framework for solubility determination, including established experimental protocols and a summary of qualitative solubility information inferred from related compounds.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound whose utility in medicinal chemistry and materials science is intrinsically linked to its solubility profile. Solubility in various organic solvents is a critical parameter that influences reaction conditions, purification methods such as recrystallization, and formulation for biological screening. An understanding of its solubility behavior is paramount for its effective application in research and development.

Solubility Data

Table 1: Qualitative and Inferred Solubility of this compound and Related Compounds

| Solvent Family | Solvent Example | Compound | Reported/Inferred Solubility | Citation |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 5-Bromopyridine-2-methanol | Easily Soluble | |

| Dimethyl Sulfoxide (DMSO) | 2,3-Diamino-5-bromopyridine | Soluble | ||

| Protic Polar | Methanol | 5-Bromopyridine-2-methanol | Easily Soluble | |

| Methanol | 2,3-Diamino-5-bromopyridine | Soluble | ||

| Methanol | 5-Bromopyridine-2-carboxylic acid | Soluble | [1] | |

| Non-Polar | Water | 5-Bromopyridine-2-carbaldehyde | Insoluble | [1][2][3] |

Note: The solubility information for related compounds is used to infer the likely solubility of this compound in the absence of direct data.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The thermodynamic shake-flask method is a widely accepted approach for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound solid into a glass vial.

-

Add a precise volume of the desired organic solvent (e.g., 1 mL).

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

After the equilibration period, allow the vial to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a research compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be broadly published, this guide provides a comprehensive framework for its determination. The inferred qualitative solubility suggests a preference for polar organic solvents. For precise and reliable data, the detailed experimental protocol for the shake-flask method should be employed. The provided workflow and data table structure will aid researchers in systematically characterizing the solubility of this and other novel compounds, facilitating their application in drug discovery and development.

References

Technical Guide: Physicochemical Properties of 5-Bromopyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical data for 5-Bromopyridine-2-carboxamide, also known as 5-Bromopicolinamide. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues to provide a comparative context for its potential properties. Furthermore, standardized experimental protocols for determining melting and boiling points are detailed to assist researchers in their own characterization efforts.

Core Physicochemical Data

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data not available | Data not available | |

| N-Methyl 5-bromopicolinamide | 76 - 77[1] | 346.8 (at 760 mmHg)[1] | |

| 5-Bromopyridine-2-carboxylic acid | 173 - 175 | 319.5 (Predicted) | |

| Dimethyl 5-bromopyridine-2,3-dicarboxylate | 165 | 315.0 (Predicted) | |

| 5-Bromopyridine-3-carboxylic acid | 178 - 180 | Data not available |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of melting and boiling points for crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. It is recorded as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block with a thermometer or a temperature probe.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

The sample is observed through a magnifying lens.

-

-

Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

-

Data Recording: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the liquid, is the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Logical Workflow Visualization

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound.

Caption: Generalized workflow for determining the melting point of a crystalline solid.

References

Analysis of Bromopyridine Carboxamide Isomers: A Case Study in Crystal Structure Determination

Introduction

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable in drug development and materials science, as the precise molecular structure, conformation, and intermolecular interactions dictate a compound's physical, chemical, and biological properties. This technical guide details the process of crystal structure analysis.

While a full single-crystal X-ray diffraction study for 5-Bromopyridine-2-carboxamide is not publicly available in peer-reviewed literature, this guide will use the comprehensive, published data of its close structural isomer, 6-Bromopyridine-2-carboxamide , as a representative case study. The methodologies and data interpretation presented here are directly analogous to those that would be applied to the 5-bromo isomer.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with synthesis and crystallization, followed by data collection and structure refinement.

Synthesis and Crystallization

The synthesis of the subject compound, 6-Bromopyridine-2-carboxamide, involves the conversion of the corresponding carboxylic acid.

-

Synthesis: A mixture of 30 g (0.1485 mol) of 6-bromopyridine-2-carboxylic acid in 300 ml of thionyl chloride was refluxed for twenty hours.

-

Workup: Excess thionyl chloride was removed in vacuo. The resulting residue was added as a slurry in dioxane or benzene to 75 ml of cold, stirred, concentrated ammonium hydroxide.

-

Isolation: The mixture was stored overnight and then filtered to yield 25 g of the title compound (83.4% yield).

-

Crystallization for X-ray Analysis: Colorless, block-like single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate solution.

X-ray Data Collection and Structure Refinement

High-quality single crystals were selected for crystallographic analysis.

-

Data Collection: Data were collected using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.

-

Data Reduction: The collected data were processed using the XCAD4 program.

-

Structure Solution: The crystal structure was solved using the SHELXS97 program.

-

Structure Refinement: The refinement of the structure was carried out using SHELXL97. Hydrogen atoms were placed in constrained positions. An absorption correction was applied using ψ scans.

Data Presentation: Crystallographic Analysis of 6-Bromopyridine-2-carboxamide

The key quantitative results from the crystal structure determination are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₅BrN₂O |

| Formula Weight | 201.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.034 (3) Å |

| b | 6.4050 (13) Å |

| c | 8.5540 (17) Å |

| α | 90° |

| β | 94.85 (3)° |

| γ | 90° |

| Volume | 711.6 (2) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections Collected | 1354 |

| Independent Reflections | 1296 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.063 |

| wR(F²) | 0.172 |

| Goodness-of-fit (S) | 1.01 |

| Parameters | 91 |

| Max. Residual Electron Density | 0.45 e Å⁻³ |

| Min. Residual Electron Density | -0.57 e Å⁻³ |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A | Symmetry Code |

| N2—H2A···N1 | 0.86 | 2.22 | 2.664 (9) | 110 | Intramolecular |

| N2—H2B···O1(i) | 0.86 | 2.12 | 2.976 (8) | 173 | -x+1, y+1/2, -z+5/2 |

| N2—H2B···O1(ii) | 0.86 | 2.53 | 3.161 (8) | 130 | x, -y+1/2, z-1/2 |

D = Donor atom; H = Hydrogen; A = Acceptor atom.

Structural Commentary

The analysis of 6-Bromopyridine-2-carboxamide reveals key structural features. The molecule contains an intramolecular N—H···N hydrogen bond, which creates a stable S(5) ring motif. In the crystal lattice, the molecules are linked by intermolecular bifurcated N—H···(O,O) hydrogen bonds. This network of interactions connects the molecules into sheets that propagate in the (100) plane.

Visualizations

The following diagrams illustrate the experimental workflow and the crucial intermolecular interactions that define the crystal packing.

Conclusion

The crystallographic analysis of 6-Bromopyridine-2-carboxamide provides a complete and detailed picture of its solid-state structure. The methodologies for synthesis, crystallization, and X-ray diffraction are robust and yield high-quality data. The resulting structural model, refined to a high degree of precision, reveals a planar molecule that forms a hydrogen-bonded network, creating sheets within the crystal lattice. This detailed analysis is fundamental for understanding the compound's properties and serves as an excellent proxy for the type of in-depth study required for its isomer, this compound, should single crystals become available.

Reactivity of the Carboxamide Group in 5-Bromopyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carboxamide group in 5-bromopyridine derivatives. The interplay between the electron-withdrawing nature of the pyridine ring and the bromine substituent, combined with the versatile reactivity of the carboxamide functional group, makes these compounds valuable intermediates in medicinal chemistry and materials science. This document details key transformations of the carboxamide moiety, including hydrolysis, reduction, dehydration, and rearrangement reactions, supported by experimental protocols and quantitative data. Furthermore, it explores the reactivity at the 5-bromo position and the biological significance of these derivatives, particularly their emerging role in modulating critical signaling pathways.

Reactivity of the Carboxamide Group

The carboxamide group (-CONH₂) in 5-bromopyridine derivatives can undergo a variety of chemical transformations, offering pathways to diverse molecular architectures. The reactivity is influenced by the electronic properties of the pyridine ring, which is inherently electron-deficient.

Hydrolysis to Carboxylic Acids

General Experimental Protocol for Basic Hydrolysis:

A solution of the 5-bromopyridine carboxamide in a suitable solvent (e.g., ethanol, water) is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to reflux to drive the reaction to completion. After cooling, the solution is acidified to precipitate the corresponding 5-bromopyridine carboxylic acid, which can then be isolated by filtration.

General Experimental Protocol for Acidic Hydrolysis:

The 5-bromopyridine carboxamide is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mixture is heated to reflux for a specified period. Upon cooling, the pH is adjusted to the isoelectric point of the resulting carboxylic acid to induce precipitation, followed by isolation.

Reduction to Amines

The reduction of the carboxamide group to a primary amine is a crucial transformation for introducing a flexible linker or a basic center in a molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.

Experimental Protocol for the Reduction of 5-Bromonicotinamide:

To a stirred suspension of lithium aluminum hydride in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of 5-bromonicotinamide in dry THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (5-bromopyridin-3-yl)methanamine.

| Reactant | Product | Reagents | Solvent | Yield |

| 5-Bromonicotinamide | (5-Bromopyridin-3-yl)methanamine | LiAlH₄ | THF | Not reported |

Dehydration to Nitriles

The dehydration of a primary carboxamide to a nitrile is a valuable method for introducing a cyano group, which is a versatile precursor for other functional groups. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride.

Experimental Protocol for the Dehydration of 5-Bromonicotinamide:

5-Bromonicotinamide is treated with an excess of a dehydrating agent, such as phosphorus oxychloride, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid. The reaction is typically heated to drive the dehydration. After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base. The product, 5-bromonicotinonitrile, can then be extracted with an organic solvent.

| Reactant | Product | Reagents | Yield |

| 5-Bromonicotinamide | 5-Bromonicotinonitrile | POCl₃ | Not reported |

Hofmann Rearrangement

The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This reaction proceeds via an isocyanate intermediate. A detailed protocol for the Hofmann rearrangement of 5-bromonicotinamide to 5-bromo-3-aminopyridine has been reported.[1]

Experimental Protocol for the Hofmann Rearrangement of 5-Bromonicotinamide:

To a pre-cooled aqueous solution of sodium hydroxide and bromine, commercially available 5-bromonicotinamide is added.[1] The reaction mixture is gradually warmed to room temperature and then heated to 70 °C for one hour.[1] After cooling, the aqueous phase is treated with saturated brine and extracted with a solvent mixture of THF and tert-butyl methyl ether.[1] The combined organic phases are dried, filtered, and concentrated.[1] The crude product is then purified by chromatography to yield 5-bromo-3-aminopyridine.[1]

| Reactant | Product | Reagents | Solvent | Yield |

| 5-Bromonicotinamide | 5-Bromo-3-aminopyridine | Br₂, NaOH | Water, THF, tert-butyl methyl ether | 70%[1] |

Reactivity at the 5-Bromo Position

The bromine atom at the 5-position of the pyridine ring is susceptible to a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While a specific protocol for 5-bromopyridine carboxamides is not detailed, a study on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide demonstrates the feasibility and provides a detailed experimental procedure.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

N-[5-bromo-2-methylpyridine-3-yl]acetamide, an arylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium phosphate) are combined in a suitable solvent system, such as a mixture of 1,4-dioxane and water. The reaction mixture is heated under an inert atmosphere for several hours. After cooling, the product is isolated by filtration and purified.

| Reactant | Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

Other Reactions

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that typically occurs on electron-rich aromatic rings. The pyridine ring is electron-deficient, making it generally unreactive under these conditions unless activated by electron-donating groups. There are no specific reports of a successful Vilsmeier-Haack reaction directly on the pyridine ring of 5-bromopyridine carboxamides. The Vilsmeier reagent is formed from a substituted amide (like DMF) and phosphorus oxychloride.[2][3][4]

Grignard Reaction

Grignard reagents are strong nucleophiles and strong bases. Their reaction with a carboxamide can be complex. Deprotonation of the N-H protons is a likely initial step. Subsequent nucleophilic attack at the carbonyl carbon is also possible, leading to the formation of a ketone after hydrolysis. However, there are no specific, well-documented examples of Grignard reactions with 5-bromopyridine carboxamides in the literature. A patent describes the synthesis of 5-bromopyridine-3-carbaldehyde from 3,5-dibromopyridine using a Grignard reagent and DMF, which proceeds via a halogen-metal exchange.[5]

Biological Significance and Signaling Pathways

5-Bromopyridine derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[6] The carboxamide moiety is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions with biological targets.

While specific signaling pathways modulated by 5-bromopyridine carboxamides are not extensively characterized, related carboxamide-containing compounds have been shown to influence key cellular signaling cascades. For instance, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK can, in turn, inhibit the pro-inflammatory NF-κB signaling pathway.[7][8] Given the structural similarities, it is plausible that certain 5-bromopyridine carboxamide derivatives could also modulate these or related pathways. The development of kinase inhibitors often utilizes pyridine and pyrimidine scaffolds, highlighting the importance of these heterocycles in targeting signaling pathways implicated in cancer and other diseases.[6][9][10][11]

Experimental Workflows and Signaling Pathway Diagrams

General Synthetic Workflow for 5-Bromopyridine Carboxamide Derivatives

The following diagram illustrates a general workflow for the synthesis and subsequent reactions of 5-bromopyridine carboxamides.

Caption: General synthetic workflow for 5-bromopyridine carboxamides.

Potential Signaling Pathway Modulation

The following diagram illustrates the potential modulation of the AMPK and NF-κB signaling pathways by carboxamide-containing compounds, based on the activity of analogues like AICAR.

Caption: Potential modulation of the AMPK/NF-κB signaling pathway.

Conclusion

The carboxamide group in 5-bromopyridine derivatives is a versatile functional handle that allows for a wide range of chemical transformations. While the reactivity at the 5-bromo position through cross-coupling reactions is well-established, the direct manipulation of the carboxamide group through hydrolysis, reduction, dehydration, and rearrangement provides crucial pathways for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to quantify the reactivity of the carboxamide group at different positions of the 5-bromopyridine ring and to elucidate the specific signaling pathways modulated by these promising derivatives. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry of this important class of heterocyclic compounds.

References

- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer drugs acting against signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 5-Bromopyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 5-Bromopyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established theoretical and experimental methodologies. It details protocols for synthesis, computational analysis, and experimental characterization of its electronic characteristics. The guide includes structured data tables, detailed experimental workflows, and visual representations to facilitate a deeper understanding of this compound's potential applications.

Introduction

This compound belongs to the picolinamide class of compounds, which are known for their diverse biological activities and applications as ligands in coordination chemistry. The introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position of the pyridine ring significantly influences the molecule's electronic structure, thereby affecting its reactivity, intermolecular interactions, and photophysical properties. Understanding these electronic properties is crucial for designing novel drug candidates and functional materials. This guide will explore the theoretical and experimental approaches to characterizing this compound.

Molecular Structure and Theoretical Electronic Properties

The electronic properties of this compound are governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, and the resonance effects of the carboxamide group. While specific experimental data is scarce, Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure.

Caption: Molecular structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO is anticipated to be distributed over the pyridine ring and the carboxamide group. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the electronegative nitrogen atom in the pyridine ring and the oxygen atom of the carboxamide group are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the pyridine ring will exhibit positive potential (blue), indicating sites for nucleophilic interaction.

Quantitative Electronic Data (Theoretical Estimates)

The following table summarizes theoretical electronic properties for this compound and its close analogue, 5-Bromo-2-pyridinecarbonitrile, for comparison. The data for this compound are estimations based on typical DFT calculations for similar molecules, as direct literature values are unavailable.

| Property | This compound (Estimated) | 5-Bromo-2-pyridinecarbonitrile (Literature Analogue) |

| HOMO Energy | ~ -6.5 eV | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 5.0 eV | ~ 5.0 eV |

| Dipole Moment | ~ 3.5 D | ~ 4.0 D |

Note: These values are illustrative and can vary depending on the computational method and basis set used.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and electronic characterization of this compound.

Synthesis of this compound

A common route for the synthesis of picolinamides is the hydrolysis of the corresponding cyanopyridine.[1]

Reaction Scheme:

5-Bromo-2-cyanopyridine + H₂O₂/Base → this compound

Materials and Reagents:

-

5-Bromo-2-cyanopyridine

-

Hydrogen peroxide (30% solution)

-

Sodium hydroxide (or other suitable base)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-cyanopyridine (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of sodium hydroxide (2 equivalents) in water, followed by the dropwise addition of 30% hydrogen peroxide (3 equivalents) while maintaining the temperature below 40°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of Electronic Properties

Caption: Workflow for the synthesis and electronic characterization.

This technique provides information about the electronic transitions within the molecule.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Prepare a series of dilutions from the stock solution.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measurement: Record the absorbance spectra of the sample solutions from approximately 200 nm to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) at λmax.

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Instrumentation:

-

Potentiostat

-

Three-electrode cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)

-

Inert gas (e.g., nitrogen or argon)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

Procedure:

-

Cell Assembly: Assemble the three-electrode cell containing a solution of the supporting electrolyte in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution to establish the potential window.

-

Sample Measurement: Add a known concentration of this compound to the cell and record the cyclic voltammogram.

-

Data Analysis: Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) processes. Use the following empirical equations to estimate the HOMO and LUMO energy levels:

-

EHOMO = - (Eox + 4.4) eV

-

ELUMO = - (Ered + 4.4) eV

-

Summary of Experimental Data

The following table provides a template for summarizing the experimentally determined electronic properties of this compound.

| Experimental Technique | Parameter | Measured Value | Solvent |

| UV-Vis Spectroscopy | λmax | - | - |

| Molar Absorptivity (ε) | - | - | |

| Cyclic Voltammetry | Onset Oxidation Potential (Eox) | - | - |

| Onset Reduction Potential (Ered) | - | - | |

| Estimated EHOMO | - | - | |

| Estimated ELUMO | - | - | |

| Estimated Electrochemical Gap | - | - |

Note: The table is to be populated with data obtained from the experimental procedures outlined above.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromopyridine-2-carboxamide from 2-amino-5-bromopyridine

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromopyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the diazotization of commercially available 2-amino-5-bromopyridine. The subsequent Sandmeyer reaction introduces a cyano group to yield 5-bromo-2-cyanopyridine. The final step involves a controlled partial hydrolysis of the nitrile to afford the desired this compound. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Pyridine-based carboxamides are prevalent scaffolds in a wide array of biologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of various pharmaceutical agents. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the carboxamide at the 2-position can engage in crucial hydrogen bonding interactions with biological targets. The described synthetic route offers a reliable and scalable method for the preparation of this important intermediate.

Overall Reaction Scheme

The synthesis of this compound from 2-amino-5-bromopyridine proceeds through the following three key steps:

-

Diazotization: Conversion of the primary amino group of 2-amino-5-bromopyridine into a diazonium salt.

-

Sandmeyer Cyanation: Substitution of the diazonium group with a cyano group using copper(I) cyanide to form 5-bromo-2-cyanopyridine.

-

Partial Hydrolysis: Controlled hydrolysis of the cyano group of 5-bromo-2-cyanopyridine to the corresponding carboxamide.

Caption: Overall synthetic pathway from 2-amino-5-bromopyridine to this compound.

Data Presentation

Table 1: Summary of Materials and Reagents

| Compound Name | Starting Material/Reagent/Product | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-amino-5-bromopyridine | Starting Material | C₅H₅BrN₂ | 173.01 | 1072-97-5 |

| Sodium Nitrite | Reagent | NaNO₂ | 69.00 | 7632-00-0 |

| Sulfuric Acid | Reagent/Solvent | H₂SO₄ | 98.08 | 7664-93-9 |

| Copper(I) Cyanide | Reagent | CuCN | 89.56 | 544-92-3 |

| 5-bromo-2-cyanopyridine | Intermediate | C₆H₃BrN₂ | 183.01 | 97483-77-7 |

| Sodium Hydroxide | Reagent | NaOH | 40.00 | 1310-73-2 |

| This compound | Final Product | C₆H₅BrN₂O | 201.02 | 90145-48-5 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Diazotization | NaNO₂, H₂SO₄ | Water | 0 - 5 | 0.5 - 1 | ~95 (in solution) |

| 2 | Sandmeyer Cyanation | CuCN | Water | 50 - 70 | 1 - 2 | 70 - 80 |

| 3 | Partial Hydrolysis | H₂O, NaOH (cat.) | Water/Co-solvent | 40 - 60 | 2 - 4 | 60 - 75 |

| - | Overall | - | - | - | - | 42 - 60 |

Experimental Protocols

Step 1: Diazotization of 2-amino-5-bromopyridine

This protocol describes the formation of the diazonium salt of 2-amino-5-bromopyridine, which is then used in situ for the subsequent Sandmeyer reaction.

Materials:

-

2-amino-5-bromopyridine (1.0 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq.)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

Cool the solution to 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the solution of 2-amino-5-bromopyridine in sulfuric acid. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution is now ready for the next step.

Caption: Experimental workflow for the diazotization of 2-amino-5-bromopyridine.

Step 2: Sandmeyer Cyanation to form 5-bromo-2-cyanopyridine

This protocol details the conversion of the diazonium salt to 5-bromo-2-cyanopyridine.

Materials:

-

Diazonium salt solution from Step 1

-

Copper(I) Cyanide (CuCN) (1.2 eq.)

-

Deionized Water

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate

-

Brine

Procedure:

-

In a separate large flask, prepare a solution of copper(I) cyanide in water.

-

Warm the copper(I) cyanide solution to 50 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature between 50 and 70 °C.

-

After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 5-bromo-2-cyanopyridine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Partial Hydrolysis to this compound

This protocol describes the controlled hydrolysis of 5-bromo-2-cyanopyridine to the desired carboxamide. Careful control of reaction conditions is crucial to prevent the formation of the corresponding carboxylic acid.

Materials:

-

5-bromo-2-cyanopyridine (1.0 eq.)

-

Sodium Hydroxide (NaOH) (catalytic amount, e.g., 0.1-0.2 eq.)

-

Deionized Water

-

Co-solvent (e.g., Ethanol or Dioxane, optional)

-

Hydrochloric Acid (HCl) for neutralization

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2-cyanopyridine in a mixture of water and an optional co-solvent.

-

Add a catalytic amount of sodium hydroxide.

-

Heat the mixture to 40-60 °C and monitor the reaction progress by TLC or HPLC. The reaction time will typically be 2-4 hours. Over-reaction will lead to the formation of 5-bromopicolinic acid.

-

Once the starting material is consumed and the desired product is the major component, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 7.

-

The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the three aromatic protons on the pyridine ring and the two amide protons. |

| ¹³C NMR | Signals for the five pyridine ring carbons and the carbonyl carbon of the amide. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (m/z ~201 and 203 for bromine isotopes). |

| IR | Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, and C-Br stretching. |

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sulfuric acid is highly corrosive. Handle with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic.

-

Copper(I) cyanide is highly toxic. Avoid inhalation and skin contact. Handle with appropriate containment.

-

The Sandmeyer reaction involves the evolution of nitrogen gas. Ensure adequate venting.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyridine-2-carboxamide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in medicinally active compounds.[2][3] This application note provides a detailed protocol for the Suzuki coupling of 5-bromopyridine-2-carboxamide with various arylboronic acids, a key transformation for building diverse libraries of potential drug candidates. The pyridine carboxamide scaffold is a prevalent feature in many biologically active molecules, and its functionalization via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies.

The reaction involves the coupling of an organoboron compound, typically a boronic acid, with a halide in the presence of a palladium catalyst and a base.[4][5] For pyridine-containing substrates, the reaction can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, thereby inhibiting its activity.[6] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[7] These data serve as a valuable reference for expected outcomes when applying similar conditions to this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |

Data adapted from studies on a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[8][9] Yields are for isolated products.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.[8][9]

-

Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.[8][9]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[7]

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[7]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.

Mandatory Visualizations

Experimental Workflow

Caption: A step-by-step workflow for the Suzuki coupling experiment.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Role of 5-Bromopyridine-2-carboxamide in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs. Within this class of privileged structures, 5-Bromopyridine-2-carboxamide emerges as a highly versatile building block for the synthesis of targeted kinase inhibitors. Its intrinsic structural features—a bromine atom ripe for cross-coupling reactions and a carboxamide group capable of forming crucial hydrogen bond interactions—provide a powerful platform for the rational design of potent and selective therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways.

Introduction to Kinase Inhibition and the Pyridine Scaffold

Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern drug discovery.

Pyridine-based compounds are particularly effective as kinase inhibitors due to their ability to mimic the adenine ring of ATP, the natural substrate for kinases. This allows them to bind to the ATP-binding site of the kinase, preventing phosphorylation and thereby modulating the downstream signaling cascade. The bromine atom on the 5-position of the pyridine ring of this compound serves as a key functional handle, enabling the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach allows for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a crucial role in the production of pro-inflammatory mediators, making them attractive targets for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.